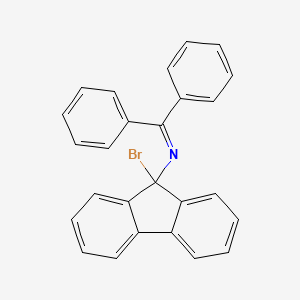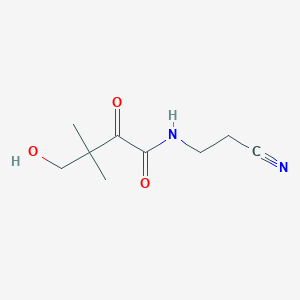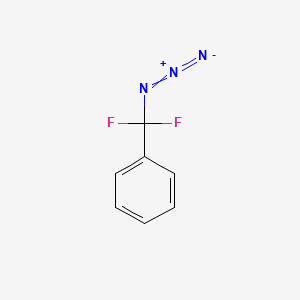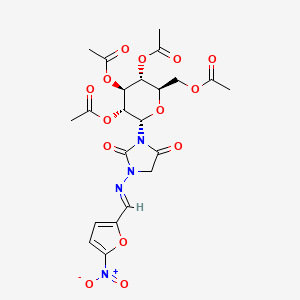
Nona-1,3,5,7-tetrayne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nona-1,3,5,7-tetrayne is a linear polyene hydrocarbon with the molecular formula C9H4 This compound is characterized by its alternating single and triple bonds, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nona-1,3,5,7-tetrayne can be synthesized through several methods. One common approach is the Hofmann elimination sequence , which involves the elimination of hydrogen bromide from a precursor compound. Another method is the 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-induced dehydrobromination of a suitable precursor, such as 4-bromonona-1,5,7-triene . These methods typically yield high purity products and are favored for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Nona-1,3,5,7-tetrayne undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation of the triple bonds can produce alkanes or alkenes.
Substitution: Halogenation or other electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine) and other electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
Nona-1,3,5,7-tetrayne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is investigated for use in materials science, particularly in the development of novel polymers and nanomaterials
Mecanismo De Acción
The mechanism by which nona-1,3,5,7-tetrayne exerts its effects is primarily through its conjugated system, which allows for interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
Comparación Con Compuestos Similares
Similar Compounds
Octa-1,3,5,7-tetraene: Another polyene with a similar structure but one fewer carbon atom.
Deca-1,3,5,7,9-pentaene: A longer polyene with an additional triple bond.
Hexa-1,3,5-triyne: A shorter polyene with fewer triple bonds.
Uniqueness
Nona-1,3,5,7-tetrayne is unique due to its specific length and the number of triple bonds, which confer distinct chemical properties and reactivity. Its conjugated system allows for unique interactions in both chemical and biological contexts, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
129066-17-7 |
|---|---|
Fórmula molecular |
C9H4 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
nona-1,3,5,7-tetrayne |
InChI |
InChI=1S/C9H4/c1-3-5-7-9-8-6-4-2/h1H,2H3 |
Clave InChI |
WZZXZKDJDUNZAG-UHFFFAOYSA-N |
SMILES canónico |
CC#CC#CC#CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14293311.png)
![3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride](/img/structure/B14293317.png)
![2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone](/img/structure/B14293319.png)

